molecular formula C17H23N3O4 B362392 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008712-49-9

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No. B362392
CAS RN: 1008712-49-9
M. Wt: 333.4g/mol
InChI Key: HKMXEBZRPQXHEY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that is commonly referred to as MorPho. It is a pyrrolidine-based compound that has been extensively studied for its potential application in scientific research. MorPho has a unique chemical structure that makes it an attractive candidate for research in various fields, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of MorPho is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, MorPho has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a key role in various cellular processes. By inhibiting the activity of GSK-3β, MorPho may be able to modulate various signaling pathways in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MorPho has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have a positive effect on memory and learning in animal models. Additionally, MorPho has been shown to have potential anti-cancer effects, as well as potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MorPho in scientific research is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, MorPho has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one of the limitations of using MorPho in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on MorPho. One potential area of research is in the development of MorPho-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MorPho and its potential therapeutic effects. Finally, there is a need for further studies to determine the safety and efficacy of MorPho in humans. Overall, the potential applications of MorPho in scientific research are vast, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of MorPho involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-morpholinophenylamine with ethyl 2-oxocyclopentanecarboxylate, which produces a key intermediate compound. This intermediate is then reacted with 2-methoxyethanol and sodium hydride to yield MorPho. The synthesis of MorPho is a complex process that requires careful attention to detail and safety precautions.

Scientific Research Applications

MorPho has been studied for its potential application in various scientific research fields. One of the most promising areas of research is in the field of pharmacology. MorPho has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MorPho has been studied for its potential application in the field of neuroscience, where it has been shown to have a positive effect on memory and learning.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMXEBZRPQXHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

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